3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride
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Overview
Description
3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-Amino-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its unique reactivity and potential therapeutic effects compared to other piperidine derivatives.
Properties
Molecular Formula |
C12H17ClFN3O |
---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
3-amino-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-9-3-1-5-11(7-9)15-12(17)16-6-2-4-10(14)8-16;/h1,3,5,7,10H,2,4,6,8,14H2,(H,15,17);1H |
InChI Key |
MOZBVWMAXSIHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)F)N.Cl |
Origin of Product |
United States |
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